
3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol is an organic compound with the molecular formula C15H26O2. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is characterized by its three methyl groups and three double bonds, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol typically involves the reaction of farnesol with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl groups at specific positions on the farnesol backbone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms at specific positions, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Halogenating Agents: Bromine, chlorine
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Saturated hydrocarbons
Substitution Products: Halogenated derivatives
Scientific Research Applications
3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol involves its interaction with specific molecular targets and pathways. In biological systems, it may modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. For example, it has been shown to regulate blood sugar levels and lipid metabolism by interacting with key enzymes involved in these processes .
Comparison with Similar Compounds
3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol can be compared with other similar compounds, such as:
Farnesol: A precursor to this compound, with similar structural features but lacking the hydroxyl groups.
Farnesoic Acid: An oxidized form of farnesol, with a carboxylic acid group instead of hydroxyl groups.
Dimethyl (bis[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy)silane: A derivative with additional functional groups, used in specialized industrial applications.
These comparisons highlight the unique features of this compound, such as its specific hydroxyl groups and its role in various chemical and biological processes.
Properties
CAS No. |
674299-09-3 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-triene-1,5-diol |
InChI |
InChI=1S/C15H26O2/c1-12(2)6-5-7-13(3)10-15(17)11-14(4)8-9-16/h6,8,10,15-17H,5,7,9,11H2,1-4H3 |
InChI Key |
GIKQPOXYNFNFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC(CC(=CCO)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


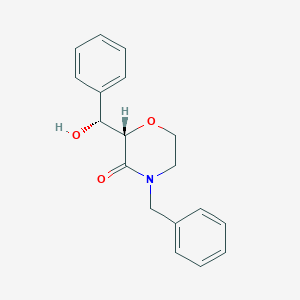
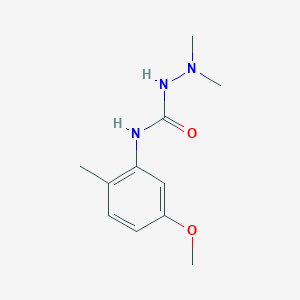

![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
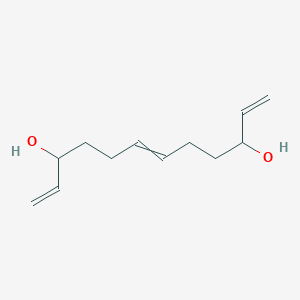
![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)
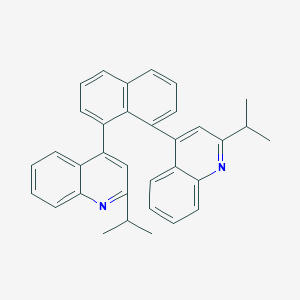
![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
![4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one](/img/structure/B12541782.png)
![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)
![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)
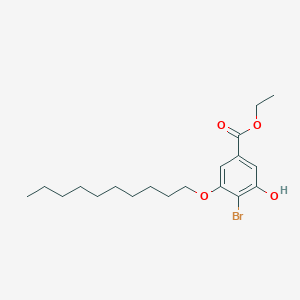
![3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine](/img/structure/B12541800.png)
